2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazines, including 2-(Trifluoromethyl) variants, involves various synthetic strategies that have been developed over the years. For instance, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been utilized for the facile synthesis of imidazo[4,5-b]pyridines and -pyrazines, providing quick access to products with substitution at N1 and C2 (Rosenberg, Zhao, & Clark, 2012). Additionally, regioselective metalation strategies have been employed to afford a range of functionalized imidazo[1,5-a]pyrazine derivatives, showcasing the versatility of these compounds in organic synthesis (Board et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine is characterized by the presence of a trifluoromethyl group attached to the imidazo[1,2-a]pyrazine scaffold. This structural feature significantly influences the chemical and physical properties of the compound. The analysis of noncovalent complexes formed with imidazo[1,2-a]pyrazines adsorbed onto silver clusters using density functional theory (DFT) methods provides insights into the molecular interactions and stability of these compounds (Contreras‐Torres, 2019).
Chemical Reactions and Properties
Imidazo[1,2-a]pyrazines, including the 2-(Trifluoromethyl) variant, participate in a wide range of chemical reactions, leading to diverse chemical properties. For example, a metal-free protocol has been developed for the synthesis of novel 6-(het)aryl-5-aryl-5H-imidazo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines, showcasing the compound's reactivity and the potential for structural diversity (Kvashnin, Rusinov, & Charushin, 2018).
Physical Properties Analysis
The physical properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine, such as solubility, melting point, and stability, are influenced by its molecular structure. The trifluoromethyl group contributes to the compound's lipophilicity and can affect its solubility in organic solvents. Detailed analysis of these properties requires specific studies focusing on the physical characterization of the compound.
Chemical Properties Analysis
The chemical properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine are marked by its reactivity towards various organic transformations. The presence of the trifluoromethyl group can influence the electron density of the imidazo[1,2-a]pyrazine ring, affecting its reactivity in nucleophilic and electrophilic reactions. Studies have demonstrated the compound's utility in the synthesis of diverse derivatives, highlighting its role in medicinal chemistry and drug development (Goel, Luxami, & Paul, 2015).
Scientific Research Applications
Selective Affinity for Alpha-Adrenergic Receptor Subtypes : A derivative, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, exhibits 70 times the selectivity of mianserin for alpha 2-adrenergic receptors, highlighting potential applications in drug discovery and pharmacology (Lumma et al., 1983).
Recognition of Cations and Anions : A novel cation 'AND' anion recognition host featuring pyrido[1′,2′: 1,2]-imidazo[4,5-b]pyrazine as the fluorophore can simultaneously recognize alkaline earth metal cations and thiocyanate (Iwata & Tanaka, 1995).
Therapeutic Applications : Imidazo[1,2-a]pyrazine derivatives show properties such as uterine-relaxing, antibronchospastic, and cardiac-stimulating, suggesting potential for therapeutic use (Sablayrolles et al., 1984).
Antitumor Agents Targeting Tubulin : 2-Aryl-imidazo-pyridines/pyrazines derivatives demonstrate potent antiproliferative activity against HeLa cells and inhibit tubulin polymerization, akin to colchicine, offering a new scaffold for antitumor agents (An et al., 2016).
Diverse Biological Activities and Drug Development : Imidazo[1,2-a]pyrazines are notable for their progress in synthetic methods and diverse biological activities, presenting opportunities for future drug development (Goel et al., 2015).
In Vitro Anticancer Activity : Imidazo[1,2-a]pyrazine-coumarin hybrids have shown promising in vitro antitumor activity, indicating potential for development as cancer treatments (Goel et al., 2015).
Anti-inflammatory, Analgesic, Antipyretic, and Ulcerogenic Activities : Derivatives of imidazo[1,2-a]pyrazine show significant anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1981).
Bioluminescence and Chemiluminescence for Bioassays and Biosensors : Imidazo[1,2-a]pyrazin-3(7H)-one compounds exhibit bioluminescence and chemiluminescence, making them suitable for applications in bioassays and biosensors (Teranishi, 2007).
Noncovalent Interactions with Silver Clusters : Studies show strong noncovalent interactions when imidazo[1,2-a]pyrazines are adsorbed onto silver clusters, indicating potential applications in material science and chemistry (Contreras‐Torres, 2019).
One-Pot Selective Functionalization for Biological Compounds : Palladium-catalyzed one-pot selective functionalization of imidazo[1,2-a]pyrazines aids in designing biologically relevant compounds (Gembus et al., 2012).
properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZMIOBJGXNBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390500 | |
Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine | |
CAS RN |
109113-96-4 | |
Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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